2-((1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)thiazole
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Overview
Description
2-((1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)thiazole is a heterocyclic compound that features both a thiazole ring and an azetidine ring. Thiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The incorporation of a thiophene sulfonyl group and an azetidine ring into the thiazole structure potentially enhances its biological activity and chemical stability.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting a wide range of potential molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)thiazole typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions.
Introduction of the Thiophene Sulfonyl Group: This step involves sulfonylation reactions where thiophene is treated with sulfonyl chloride in the presence of a base.
Coupling with Thiazole: The final step involves coupling the azetidine derivative with a thiazole precursor under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-((1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)thiazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a thiol or sulfide.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-((1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Tiazofurin: An anticancer drug with a thiazole ring.
Uniqueness
2-((1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)thiazole is unique due to the presence of both a thiophene sulfonyl group and an azetidine ring, which may enhance its biological activity and chemical stability compared to other thiazole derivatives .
Properties
IUPAC Name |
2-(1-thiophen-2-ylsulfonylazetidin-3-yl)oxy-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S3/c13-18(14,9-2-1-4-16-9)12-6-8(7-12)15-10-11-3-5-17-10/h1-5,8H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPLBPUNUVKLBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CS2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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